Ezetimibe-d4 Diol Impurity
CAS No.:
Cat. No.: VC0204047
Molecular Formula: C₂₄H₂₁D₄F₂NO₃
Molecular Weight: 417.48
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₄H₂₁D₄F₂NO₃ |
---|---|
Molecular Weight | 417.48 |
Introduction
Structural and Physicochemical Properties
Molecular Identity and Nomenclature
Ezetimibe-d4 Diol Impurity is formally designated as (1S,4R)-1-(4-fluorophenyl)-4-[(S)-(4-hydroxyphenyl)-(2,3,5,6-tetradeuterio-4-fluoroanilino)methyl]pentane-1,5-diol . Its molecular formula is C₂₄D₄H₂₁F₂NO₃, with a molecular weight of 417.48 g/mol . The compound incorporates four deuterium atoms (D₄) at specific positions, replacing hydrogen atoms in the parent Ezetimibe structure.
Property | Value | Source |
---|---|---|
CAS Number | 1374250-08-4 | |
Molecular Formula | C₂₄D₄H₂₁F₂NO₃ | |
Molecular Weight | 417.48 g/mol | |
Structural Features | Pentane-1,5-diol backbone with deuterated anilino group |
The deuterated modification ensures isotopic differentiation, critical for mass spectrometry-based analyses.
Structural Isomerism and Diol Configuration
The diol moiety (pentane-1,5-diol) contributes to its hydrophilic properties, influencing solubility and binding interactions. The stereochemistry at positions 1S,4R, and S in the anilino group dictates its spatial arrangement, though specific crystallographic data remain limited .
Synthesis and Formation Pathways
Deuteration Processes
The synthesis of Ezetimibe-d4 Diol Impurity involves selective deuteration of key hydrogen atoms in the parent Ezetimibe molecule. Common methods include:
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Catalytic Deuterium Exchange: Using deuterated reagents (e.g., D₂O, CD₃OD) under acidic/basic conditions.
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Isotopic Labeling: Incorporating deuterium during early synthesis stages to avoid scrambling .
Deuteration typically targets the anilino group (positions 2,3,5,6), as indicated by the structural name .
Analytical Applications
Role as an Internal Standard
Ezetimibe-d4 Diol Impurity is employed in:
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LC-MS/MS Quantification: Its isotopic signature (D₄) prevents co-elution with non-deuterated Ezetimibe, enhancing signal-to-noise ratios .
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Metabolite Profiling: Facilitates tracking of Ezetimibe’s glucuronide conjugates (e.g., Ezetimibe Phenoxy Glucuronide, C₃₀H₂₉F₂NO₉) .
Application | Advantage | Limitation |
---|---|---|
Pharmacokinetic Studies | Accurate AUC (Area Under Curve) estimation | Limited to deuterated forms |
Method Validation | Stability in calibration curves | Requires custom synthesis |
Comparative Performance with Other Standards
Non-deuterated standards (e.g., Desfluoro Ezetimibe, C₂₄H₂₂FNO₃) lack isotopic differentiation, risking signal overlap in complex matrices. Ezetimibe-d4 Diol Impurity’s deuterated structure addresses this limitation .
Comparative Analysis with Related Impurities
Structural and Functional Differences
The following table contrasts Ezetimibe-d4 Diol Impurity with other Ezetimibe derivatives:
Compound Name | CAS Number | Molecular Formula | Key Feature |
---|---|---|---|
Ezetimibe-d4 Diol Impurity | 1374250-08-4 | C₂₄D₄H₂₁F₂NO₃ | Deuterated diol, internal standard |
Racemic Ezetimibe D4 | NA | C₂₄H₁₇D₄F₂NO₃ | Non-stereospecific deuterated form |
Desfluoro Ezetimibe | 302781-98-2 | C₂₄H₂₂FNO₃ | Lacks fluorine at position 4’ |
Ezetimibe Diacetate | 190448-46-5 | C₂₆H₂₃F₂NO₄ | Acetylated derivative |
Ezetimibe-d4 Diol Impurity’s unique deuterated diol structure distinguishes it from non-deuterated analogs and fluorine-modified derivatives .
Research Gaps and Future Directions
Unresolved Questions
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Deuterium Positioning: Exact sites of deuteration (e.g., anilino group vs. diol backbone) require confirmation via isotopic labeling studies.
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Metabolic Fate: Whether deuteration alters metabolic pathways compared to non-deuterated Ezetimibe.
Emerging Applications
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Isotope Dilution MS: Enhancing sensitivity for Ezetimibe quantification in pediatric populations.
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Stability Testing: Assessing degradation kinetics under accelerated conditions.
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